4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
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Overview
Description
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H19IN2O4 and a molecular weight of 514.323. This compound is notable for its unique structure, which includes both phenyl and iodobenzoate groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-Methylphenoxyacetic acid: This is achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-Methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of carbohydrazide intermediate: The acyl chloride is reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 2-iodobenzoic acid: Finally, the carbohydrazide intermediate is coupled with 2-iodobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with a methoxy group instead of a methyl group.
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with a methyl group at a different position on the phenyl ring.
Uniqueness
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its iodine atom, in particular, makes it a valuable compound for further functionalization and study .
Properties
CAS No. |
303086-02-4 |
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Molecular Formula |
C23H19IN2O4 |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H19IN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
OKTLXJVADYSZNM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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